m-PEG5-SH

Description

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O5S/c1-12-2-3-13-4-5-14-6-7-15-8-9-16-10-11-17/h17H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMCHSOJDWEEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694787 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524030-00-0 | |

| Record name | 2,5,8,11,14-Pentaoxahexadecane-16-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-SH: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with five ethylene glycol units (m-PEG5-SH). It covers the fundamental chemical and physical properties, detailed synthesis and bioconjugation protocols, and advanced analytical techniques for the characterization of this compound and its conjugates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, protein modification, and nanotechnology.

Core Properties of this compound

This compound is a heterobifunctional molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a terminal thiol group. The PEG component imparts hydrophilicity, biocompatibility, and stealth properties to the molecules it is conjugated to, while the thiol group provides a reactive handle for covalent attachment to various substrates.

Chemical Structure and Identifiers

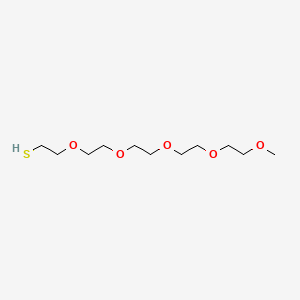

The chemical structure of this compound is characterized by a methyl ether cap at one end of a five-unit ethylene glycol chain, and a sulfhydryl group at the other end.

Chemical Structure: CH₃O-(CH₂CH₂O)₅-CH₂CH₂-SH

| Identifier | Value |

| CAS Number | 524030-00-0[1][2] |

| Molecular Formula | C₁₁H₂₄O₅S[1][2][3] |

| Molecular Weight | 268.37 g/mol [2][3] |

| SMILES | COCCOCCOCCOCCOCCS[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Colorless to light yellow liquid[2] |

| Density | 1.048 g/cm³[2] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL)[2] |

| Storage Conditions | -20°C, protect from light[1][2] |

| Stability | Stock solutions are stable for 6 months at -80°C and 1 month at -20°C when protected from light[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from m-PEG5-OH. The hydroxyl group is first activated, commonly by tosylation, to create a good leaving group, which is then displaced by a thiol-containing nucleophile.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from commercially available m-PEG5-OH.

Materials:

-

m-PEG5-OH (1 equivalent)

-

Toluene, anhydrous

-

Triethylamine (TEA) (1.5 equivalents)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydrosulfide (NaSH) (5 equivalents)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for column chromatography

Procedure:

Step 1: Tosylation of m-PEG5-OH

-

Dissolve m-PEG5-OH in anhydrous toluene.

-

Add triethylamine to the solution and cool to 0°C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG5-OTs.

-

Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure m-PEG5-OTs.

Step 2: Conversion of m-PEG5-OTs to this compound

-

Dissolve the purified m-PEG5-OTs in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a solution of sodium hydrosulfide in water to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and stir for several hours under an inert atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with 1 M HCl to a pH of approximately 3-4.

-

Extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by silica gel column chromatography to obtain the final product.

Applications in Bioconjugation

The primary application of this compound is in bioconjugation, where it serves as a flexible and hydrophilic linker to connect different molecules. Its most prominent use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[4][5] The this compound linker plays a crucial role in the efficacy of PROTACs by:

-

Enhancing Solubility: The hydrophilic PEG chain improves the aqueous solubility of often hydrophobic PROTAC molecules.[4][6]

-

Optimizing Ternary Complex Formation: The flexibility and length of the PEG linker are critical for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein.[7]

-

Improving Pharmacokinetic Properties: PEGylation can increase the in vivo half-life of small molecules by reducing renal clearance and protecting against enzymatic degradation.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]

- 4. benchchem.com [benchchem.com]

- 5. aragen.com [aragen.com]

- 6. researchgate.net [researchgate.net]

- 7. precisepeg.com [precisepeg.com]

In-Depth Technical Guide: Synthesis and Purification of m-PEG5-SH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of methoxy-poly(ethylene glycol)5-thiol (m-PEG5-SH), a valuable heterobifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined herein are based on established chemical principles and published protocols, offering a foundation for the successful laboratory-scale production of this reagent.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available methoxy-poly(ethylene glycol)5-alcohol (m-PEG5-OH). The first step involves the activation of the terminal hydroxyl group via tosylation, followed by a nucleophilic substitution with a thiol-containing reagent.

Step 1: Tosylation of m-PEG5-OH to Yield m-PEG5-OTs

This initial step converts the poorly reactive hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.

Experimental Protocol:

-

Materials:

-

m-PEG5-OH

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

-

Procedure:

-

Dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 equivalents) or pyridine to the solution.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude m-PEG5-OTs.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | >90% |

| Purity | >95% (after purification) |

Step 2: Thiolation of m-PEG5-OTs to Yield this compound

The tosylated intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide or thioacetic acid followed by hydrolysis, to introduce the thiol functionality.

Experimental Protocol (using Sodium Hydrosulfide):

-

Materials:

-

m-PEG5-OTs (from Step 1)

-

Sodium hydrosulfide (NaSH)

-

N,N-Dimethylformamide (DMF) or Ethanol

-

Deionized water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

Dissolve the crude m-PEG5-OTs (1 equivalent) in DMF or ethanol in a round-bottom flask.

-

Add a solution of sodium hydrosulfide (2-3 equivalents) in water or ethanol to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and acidify with dilute HCl to a neutral pH.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude this compound.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Purity | >90% (after purification) |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and residual solvents. The choice of purification method depends on the scale of the synthesis and the desired final purity. For a low molecular weight PEG derivative like this compound, size exclusion chromatography and dialysis are effective techniques.

Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. This method is effective for removing smaller impurities like salts and residual tosylates.

Experimental Protocol:

-

Materials:

-

Crude this compound

-

Sephadex G-25 or similar size exclusion resin

-

Chromatography column

-

Elution buffer (e.g., deionized water or a suitable buffer like phosphate-buffered saline)

-

Fraction collector

-

-

Procedure:

-

Swell and pack the size exclusion resin into a chromatography column according to the manufacturer's instructions.

-

Equilibrate the column with the chosen elution buffer.

-

Dissolve the crude this compound in a minimal amount of the elution buffer.

-

Carefully load the sample onto the top of the column.

-

Elute the sample with the elution buffer, collecting fractions.

-

Monitor the fractions for the presence of the product using a suitable analytical technique (e.g., TLC with a thiol-specific stain or UV-Vis spectroscopy if the product has a chromophore).

-

Combine the fractions containing the pure product and remove the solvent (e.g., by lyophilization or rotary evaporation).

-

Quantitative Data:

| Parameter | Value |

| Typical Recovery | >85% |

| Final Purity | >98% |

Purification by Dialysis

Dialysis is a simpler, albeit slower, method for removing small molecule impurities.

Experimental Protocol:

-

Materials:

-

Crude this compound

-

Dialysis tubing with a low molecular weight cutoff (MWCO), typically 100-500 Da

-

Large beaker or container

-

Dialysis buffer (deionized water or a suitable buffer)

-

Magnetic stirrer

-

-

Procedure:

-

Prepare the dialysis tubing according to the manufacturer's instructions (e.g., by boiling in a sodium bicarbonate solution).

-

Dissolve the crude this compound in a minimal amount of the dialysis buffer.

-

Load the sample into the prepared dialysis tubing and securely clip both ends.

-

Place the dialysis bag in a large beaker containing a significant excess of the dialysis buffer (e.g., 100-fold volume excess).

-

Stir the dialysis buffer gently at 4 °C.

-

Change the dialysis buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of small molecule impurities.

-

Recover the purified this compound solution from the dialysis bag and remove the solvent (e.g., by lyophilization).

-

Quantitative Data:

| Parameter | Value |

| Typical Recovery | >90% |

| Final Purity | >95% |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure, including the presence of the methoxy group, the PEG backbone, and the thiol-adjacent methylene protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the methoxy protons (~3.38 ppm), the ethylene glycol repeating units (~3.64 ppm), and the methylene group adjacent to the thiol (~2.7-2.8 ppm). |

| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of this compound (C11H24O5S, MW: 268.37 g/mol ). |

Visualization of the Synthesis Workflow and Application

Synthesis Workflow

The following diagram illustrates the two-step synthesis and subsequent purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Application in PROTAC Technology

This compound is frequently used as a component of the linker in PROTACs. The PEG moiety enhances solubility and can influence the ternary complex formation between the target protein and the E3 ligase.

Caption: Role of this compound linker in PROTAC-mediated protein degradation.

Navigating the Aqueous Environment: A Technical Guide to the Solubility of m-PEG5-SH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of methoxy-polyethylene glycol-thiol with a five-unit PEG chain (m-PEG5-SH), a critical parameter for its successful application in bioconjugation, drug delivery, and surface modification. Understanding and controlling the aqueous solubility of this reagent is paramount for achieving optimal reaction kinetics, ensuring formulation stability, and obtaining reproducible results in experimental and developmental settings.

Core Concept: The Amphiphilic Nature of this compound

The solubility of this compound is governed by its amphiphilic structure. The polyethylene glycol (PEG) chain is inherently hydrophilic, readily forming hydrogen bonds with water molecules. This property generally imparts good water and aqueous buffer solubility to PEGylated compounds. Conversely, the thiol (-SH) group, while polar, is less hydrophilic than the PEG backbone. The interplay between these two functional groups, along with external factors, dictates the overall solubility behavior of the molecule.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in various aqueous buffers is not extensively documented in publicly available literature, suggesting that such values are often determined empirically on a case-by-case basis. However, based on product specifications and the general properties of short-chain PEG thiols, a qualitative and semi-quantitative understanding can be established.

| Solvent/Buffer System | Known/Expected Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] | ≥ 372.62 mM | Useful for preparing concentrated stock solutions. Hygroscopic DMSO can impact solubility. |

| Water | High | Not specified | Generally cited as being highly soluble in water and aqueous solutions.[2] |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Expected to be high | Not specified | Recommended to be determined experimentally. The presence of salts may influence solubility. |

| TRIS Buffer | Expected to be high | Not specified | Recommended to be determined experimentally. Ensure buffer components do not react with the thiol group. |

| HEPES Buffer | Expected to be high | Not specified | Recommended to be determined experimentally. A common buffer for bioconjugation reactions. |

Note: The hydrophilic PEG spacer is known to increase the aqueous solubility of conjugated compounds.[2][3][4][5] Longer PEG chains generally lead to better water solubility.[3]

Factors Influencing the Aqueous Solubility of this compound

Several factors can significantly impact the solubility of this compound in an aqueous environment:

-

pH: The pH of the buffer is a critical factor. The thiol group has a pKa in the range of 8-10, and at pH values approaching this, the thiol group can become deprotonated to the thiolate anion (-S⁻). This ionization can alter the molecule's polarity and its interactions with the solvent, potentially affecting solubility.

-

Temperature: While specific data for this compound is unavailable, the solubility of many organic compounds in aqueous solutions is temperature-dependent. For PEG compounds, this relationship can be complex.

-

Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can influence solubility through effects like "salting in" or "salting out." It is crucial to use buffers that do not contain components that could react with the thiol group, such as certain metal ions.

-

Concentration: At very high concentrations, this compound may exhibit different solubility properties, potentially leading to aggregation or phase separation.

-

Purity of the Compound: The presence of impurities or oxidized disulfide-linked dimers (m-PEG5-S-S-PEG5-m) can affect the apparent solubility of the material.

Experimental Protocol: Determining Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific aqueous buffer at a controlled temperature.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical method for quantification (e.g., HPLC with a suitable detector, or a colorimetric thiol quantification assay like Ellman's Reagent)

-

Calibrated analytical balance and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved material to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean vial.

-

Quantification: Accurately dilute the filtered supernatant and determine the concentration of dissolved this compound using a validated analytical method.

-

Data Reporting: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mM, at the specified temperature and pH.

Visualization of a Key Application: Bioconjugation Workflow

This compound is frequently used as a linker in bioconjugation, for example, to attach a small molecule drug or a fluorescent dye to a protein. A common strategy involves the reaction of the thiol group of this compound with a maleimide-functionalized molecule. The following diagram illustrates this logical workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. m-PEG5-amine, 5498-83-9 | BroadPharm [broadpharm.com]

- 3. m-PEG5-phosphonic acid, 1807512-39-5 | BroadPharm [broadpharm.com]

- 4. m-PEG5-alcohol, 23778-52-1 | BroadPharm [broadpharm.com]

- 5. m-PEG5-sulfonic acid, 1807505-35-6 | BroadPharm [broadpharm.com]

- 6. dissolutiontech.com [dissolutiontech.com]

Core Mechanism of Action: The Thiol-Maleimide Michael Addition

An In-depth Technical Guide to Bioconjugation with m-PEG5-SH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key considerations for using this compound in bioconjugation. This compound is a discrete polyethylene glycol (PEG) linker containing a terminal sulfhydryl (thiol) group, which serves as a highly reactive nucleophile for site-specific modification of biomolecules. Its primary application involves reacting with electrophilic partners, most commonly maleimides, to create stable bioconjugates for research, diagnostics, and therapeutic development, including PROTACs and antibody-drug conjugates (ADCs)[1][2].

The foundational chemistry enabling the use of this compound is the Michael addition reaction between its terminal thiol group and an electron-deficient carbon-carbon double bond on a maleimide-functionalized target molecule.[3] This reaction is highly efficient and selective, proceeding rapidly under mild, physiological conditions to form a stable covalent thioether bond.[4]

The key steps are:

-

Thiolate Anion Formation : The reaction is base-catalyzed, where a deprotonated thiol (thiolate anion, -S⁻) acts as the potent nucleophile. This is why the reaction is highly pH-dependent.

-

Nucleophilic Attack : The thiolate anion attacks one of the carbons in the maleimide's double bond.

-

Thioether Bond Formation : A stable succinimidyl thioether linkage is formed, covalently attaching the m-PEG5 linker to the target molecule.[5]

Due to its high efficiency, selectivity, and mild reaction conditions, the thiol-maleimide reaction is often categorized as a "click chemistry" reaction.[5][6]

Caption: Mechanism of this compound conjugation via Michael addition.

Quantitative Data and Reaction Parameters

The efficiency and kinetics of the thiol-maleimide conjugation are influenced by several critical parameters. Optimization of these factors is essential for achieving high yields and minimizing off-target reactions or degradation.

| Parameter | Optimal Range / Condition | Rationale & Notes | Citations |

| pH | 6.5 - 7.5 | Balances thiol deprotonation (activation) with minimizing maleimide hydrolysis and reaction with amines. At pH 7, the reaction with thiols is ~1,000 times faster than with amines. | [3][4][6] |

| Temperature | 4°C to 25°C (Room Temp) | The reaction proceeds efficiently at room temperature. Lowering the temperature to 4°C can slow the reaction, which may be useful for controlling the process, and can enhance stability during overnight incubations. | [7] |

| Reaction Time | 30 min to 4 hours | Reaction is typically rapid. Incubating for 2-4 hours at room temperature is often sufficient. For specific substrates, reaction times may be optimized (e.g., 30 min for cRGDfK peptide vs. 2h for a nanobody). | [8][9] |

| Molar Ratio | 2:1 to 20:1 (PEG-Linker : Biomolecule) | A molar excess of the PEG reagent is generally used to drive the reaction to completion. A 10-20 fold excess is common for modifying proteins. For nanoparticle functionalization, ratios as low as 2:1 have proven optimal. | [8][9] |

| Buffer Composition | Phosphate (PBS), HEPES | Buffers should be free of extraneous thiol-containing compounds (e.g., DTT). TCEP is a suitable reducing agent as it does not contain thiols and does not need to be removed prior to conjugation. | |

| Conjugation Efficiency | 50% - >90% | Efficiency is substrate-dependent. Studies have shown efficiencies of 84% for peptides and 58% for nanobodies under optimized conditions. For hydrogel formation, coupling efficiency is very high. | [8][10][11] |

Stability of the Conjugate and Potential Side Reactions

While the thioether bond is generally considered stable, its reversibility and the stability of the maleimide group itself are important considerations for drug development.

-

Retro-Michael Reaction : The thioether linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is a known pathway for instability, especially in the presence of other thiols like glutathione in vivo.[3]

-

Maleimide Ring Hydrolysis : At pH values above 7.5, the maleimide ring is susceptible to hydrolysis, opening to form an unreactive maleamic acid derivative. Therefore, reactions should be maintained within the optimal pH range, and maleimide-activated reagents should be freshly prepared.[3][6]

-

Thiazine Rearrangement : When conjugating to a biomolecule via an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a stable six-membered thiazine structure. This can be mitigated by performing the conjugation at a more acidic pH (~5) or by acetylating the N-terminus.[5]

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the conjugation of this compound to a maleimide-activated protein.

Protocol 1: Preparation of Thiol-Reactive Protein (Disulfide Reduction)

If the target protein's cysteine residues are involved in disulfide bonds, they must first be reduced to generate free thiols. Note: This protocol is for creating a thiol-reactive protein. For reacting this compound, your target protein must be activated with a maleimide group, and this compound would be used in Protocol 2 in place of the "thiol-containing molecule". This section is included to provide a complete picture of thiol-maleimide chemistry.

-

Protein Preparation : Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2). A typical protein concentration is 1-10 mg/mL.

-

Addition of Reducing Agent : Add a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). TCEP is recommended as it does not need to be removed before the conjugation step. If using Dithiothreitol (DTT), it must be removed by dialysis or desalting column post-reduction.

-

Incubation : Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.

Protocol 2: Bioconjugation of this compound to a Maleimide-Activated Protein

-

Reagent Preparation :

-

Dissolve the maleimide-activated protein in a degassed conjugation buffer (e.g., PBS, pH 7.0-7.4) to a concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in the same conjugation buffer.

-

-

Conjugation Reaction :

-

Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10-20 fold excess of this compound.

-

Flush the reaction vial with an inert gas, seal, and mix gently.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C. If the reagents are light-sensitive, protect the reaction from light.

-

-

Quenching (Optional) : To quench any unreacted maleimide groups on the protein, a small molecule thiol like free cysteine or β-mercaptoethanol can be added at the end of the incubation period.

Protocol 3: Purification and Analysis of the Conjugate

-

Purification : The primary method for separating the PEGylated conjugate from excess this compound and unreacted protein is Size Exclusion Chromatography (SEC).[] The significant increase in hydrodynamic radius upon PEGylation allows for efficient separation.[13] Dialysis or ultrafiltration can also be used to remove the small excess PEG reagent.[]

-

Analysis and Characterization :

-

SDS-PAGE : Successful PEGylation will result in a visible band shift to a higher apparent molecular weight compared to the unmodified protein.[14]

-

Mass Spectrometry (MALDI-TOF or ESI-MS) : This provides an accurate mass measurement, confirming the covalent addition of the this compound moiety.[14]

-

HPLC (SEC-HPLC or RP-HPLC) : Used to assess the purity of the final conjugate and quantify any remaining starting material or aggregates.[15]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 5. bachem.com [bachem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. lcms.cz [lcms.cz]

In-Depth Technical Guide to the Safe Handling and Application of m-PEG5-SH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental applications of m-PEG5-SH (1-(Mercapto-penta(ethylene glycol))) methyl ether). Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.

Introduction to this compound

This compound is a hydrophilic polyethylene glycol (PEG) linker containing a terminal thiol (-SH) group. This functional group provides a reactive handle for covalent modification of various molecules and materials. Its PEGylated nature enhances solubility and biocompatibility, making it a valuable tool in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The thiol group readily participates in nucleophilic reactions, most notably with maleimides and other thiol-reactive moieties, to form stable thioether bonds.

Safety and Handling Precautions

Hazard Identification and GHS Classifications

Based on data for similar compounds, this compound should be handled with care, assuming the following potential hazards[1]:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

-

Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Causes damage to organs through prolonged or repeated exposure)

-

Hazardous to the Aquatic Environment (Long-term): Category 1 (Very toxic to aquatic life with long-lasting effects)

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

| Protection Type | Required Equipment | Specifications and Rationale |

| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes. |

| Hand Protection | Disposable nitrile gloves | Provides a barrier against skin contact. Double gloving is recommended for added protection. |

| Body Protection | Laboratory coat | Protects skin and clothing from accidental spills. |

| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Prevents inhalation of any potential aerosols or vapors. |

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately irrigate the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Seek immediate medical attention. |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Storage and Stability

Proper storage is essential to maintain the integrity and reactivity of this compound.

| Parameter | Storage Condition |

| Temperature | Store at -20°C for long-term storage.[2] For solutions in solvent, -80°C is recommended for storage up to 6 months, while at -20°C, it should be used within 1 month.[2][3] |

| Light | Protect from light.[2][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, and strong oxidizing agents. |

Experimental Protocols

The primary application of this compound is in bioconjugation, where the thiol group is reacted with an electrophilic partner, commonly a maleimide, to form a stable thioether linkage. The following is a general protocol for the conjugation of this compound to a maleimide-functionalized protein.

Materials

-

Maleimide-functionalized protein

-

This compound

-

Degassed, amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP-HCl, optional, for reducing disulfide bonds in the protein)

-

Size-exclusion chromatography (SEC) column for purification

Procedure

-

Preparation of Protein Solution: Dissolve the maleimide-functionalized protein in the degassed buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols for other applications (not for maleimide reaction), treat with a 10-20 fold molar excess of TCEP-HCl for 30-60 minutes at room temperature. Note: For maleimide conjugation, the protein should already have the maleimide group and does not require reduction.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess for the reaction.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. The reaction mixture should be incubated at room temperature for 2 hours or at 4°C overnight with gentle stirring. To prevent oxidation of the thiol, it is recommended to perform the reaction under an inert atmosphere.

-

Purification: Remove the unreacted this compound and any byproducts from the PEGylated protein conjugate using a size-exclusion chromatography (SEC) column equilibrated with a suitable buffer.

-

Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and determine the degree of labeling.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows involving this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing this compound as a linker.

Caption: Experimental workflow for the PEGylation of a maleimide-activated protein with this compound.

Conclusion

This compound is a versatile and valuable reagent in the fields of bioconjugation and drug development. Its proper handling and storage are paramount to ensure both the safety of laboratory personnel and the success of experimental outcomes. By following the guidelines outlined in this technical guide, researchers can confidently and safely incorporate this compound into their workflows to advance their scientific objectives.

References

A Technical Guide to m-PEG5-SH for Advanced Bioconjugation in Research

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of methoxy-polyethylene glycol-thiol with five ethylene glycol units (m-PEG5-SH). This heterobifunctional linker is a critical tool in modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is a versatile molecule featuring a methoxy-capped polyethylene glycol (PEG) chain and a terminal thiol (-SH) group. The PEG component imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2] The thiol group provides a reactive handle for selective conjugation to various substrates, most commonly maleimides, through a stable thioether bond.[3][4] This specific reactivity makes this compound an ideal linker for attaching small molecule drugs, peptides, or other biomolecules to proteins, such as antibodies.[5][]

The defined length of the PEG5 chain offers precise control over the spacing between the conjugated molecules, a crucial factor in optimizing the biological activity and stability of complex bioconjugates like PROTACs and ADCs.[1] In PROTACs, the linker's length and flexibility are critical for facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[][8][9][10]

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for this compound and its derivatives from prominent suppliers.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | CAS Number | Storage Conditions |

| MedChemExpress | This compound | HY-133272 | C11H24O5S | 268.37 | Not specified | 524030-00-0 | -20°C, protect from light |

| Santa Cruz Biotechnology | m-PEG5-thiol | sc-214433 | C11H24O5S | 268.37 | Not specified | Not specified | Not specified |

| Immunomart | This compound | T15900 | C11H24O5S | Not specified | Not specified | 524030-00-0 | -20°C |

| AxisPharm | m-PEG5-thiol | Not specified | C11H24O5S | Not specified | ≥95% | 524030-00-0 | Not specified |

| BroadPharm | m-PEG5-alcohol | BP-22068 | C11H24O6 | 252.3 | 98% | 23778-52-1 | -20°C |

| BroadPharm | m-PEG5-acid | BP-20455 | C12H24O7 | 280.3 | 98% | 81836-43-3 | -20°C |

| BroadPharm | m-PEG5-amine | BP-22075 | C11H25NO5 | 251.3 | 98% | 5498-83-9 | -20°C |

| BroadPharm | m-PEG5-NHS ester | BP-20458 | C16H27NO9 | 377.4 | 98% | 874208-94-3 | -20°C |

| BroadPharm | m-PEG5-bromide | BP-22780 | C11H23BrO5 | 315.2 | 98% | 854601-80-2 | -20°C |

| BroadPharm | m-PEG5-Tos | BP-20628 | C16H26O7S | 362.4 | 98% | 62921-76-0 | -20°C |

| BroadPharm | m-PEG5-sulfonic acid | BP-22871 | C11H24O8S | 316.4 | 98% | 1807505-35-6 | -20°C |

Experimental Protocols

Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a general procedure for conjugating this compound to a protein that has been functionalized with a maleimide group.

Materials:

-

Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

-

This compound

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction buffer: PBS, pH 6.5-7.5, degassed and purged with nitrogen or argon

-

Quenching reagent: N-ethylmaleimide or L-cysteine

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in DMSO or DMF to a final concentration of 10-50 mM.

-

Reaction Setup: In a reaction vessel, add the maleimide-activated protein solution.

-

Initiation of Conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol group.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

-

Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-ethylmaleimide or L-cysteine relative to the initial amount of maleimide-activated protein. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess unconjugated this compound and quenching reagent by SEC or dialysis against a suitable buffer.

-

Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines a representative synthesis of a PROTAC molecule where this compound is used to link a target protein-binding ligand (functionalized with a maleimide) and an E3 ligase ligand (functionalized with a reactive group for the thiol).

Materials:

-

Target protein binder with a maleimide group

-

E3 ligase ligand with a suitable reactive group (e.g., an alkyl halide)

-

This compound

-

Aprotic solvent (e.g., DMF, DMSO)

-

Base (e.g., diisopropylethylamine - DIPEA)

-

Purification system: High-performance liquid chromatography (HPLC)

Procedure:

-

Reaction of E3 Ligase Ligand with this compound: In a reaction flask, dissolve the E3 ligase ligand and a slight molar excess of this compound in an aprotic solvent. Add DIPEA to facilitate the reaction. Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or LC-MS.

-

Purification of the Intermediate: Purify the resulting E3 ligase ligand-PEG5-SH intermediate by HPLC.

-

Conjugation to Target Protein Binder: Dissolve the purified intermediate and a molar equivalent of the maleimide-functionalized target protein binder in a suitable buffer (e.g., PBS, pH 7.0).

-

Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.

-

Final Purification: Purify the final PROTAC conjugate by preparative HPLC.

-

Characterization: Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

Visualizations of Key Processes

The following diagrams illustrate the fundamental concepts and workflows associated with the use of this compound in bioconjugation.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. adcreview.com [adcreview.com]

- 3. m-PEG5-thiol, CAS 524030-00-0 | AxisPharm [axispharm.com]

- 4. youtube.com [youtube.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. precisepeg.com [precisepeg.com]

An In-Depth Technical Guide to m-PEG5-SH for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-poly(ethylene glycol)-thiol with five ethylene glycol units (m-PEG5-SH), a heterobifunctional linker critical in the development of advanced therapeutics. This document details its chemical properties, core applications in Proteolysis Targeting Chimeras (PROTACs) and bioconjugation, and provides detailed experimental protocols for its use.

Core Properties of this compound

This compound is a discrete polyethylene glycol (dPEG®) linker characterized by a methoxy-terminated PEG chain and a terminal thiol group. This structure imparts hydrophilicity, flexibility, and specific reactivity, making it a valuable tool in drug development.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 524030-00-0 |

| Molecular Formula | C11H24O5S |

| Molecular Weight | 268.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | ~1.048 g/cm³ |

| SMILES | COCCOCCOCCOCCOCCS |

Table 2: Solubility and Storage of this compound [1]

| Solvent | Solubility | Storage Conditions |

| DMSO | ≥ 100 mg/mL (≥ 372.62 mM) | -20°C, protect from light |

| In solvent | -80°C for 6 months; -20°C for 1 month (protect from light) |

Key Applications in Drug Development

The unique properties of this compound make it a versatile linker in several advanced therapeutic applications, most notably in the field of targeted protein degradation and bioconjugation.

Central Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[2][3][4][5][6] PEG linkers, such as this compound, are widely used due to their ability to:

-

Enhance Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often hydrophobic PROTAC molecules.[5]

-

Optimize Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][6]

-

Improve Pharmacokinetic Properties: PEGylation can increase the in vivo half-life of small molecules by reducing renal clearance.[5]

The thiol group of this compound allows for its covalent attachment to a suitable functional group on either the target protein binder or the E3 ligase ligand during the synthesis of the PROTAC molecule.

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4][7][8][9] The process involves the formation of a ternary complex, leading to the ubiquitination of the target protein, which is then recognized and degraded by the proteasome.[4][7][9][10]

Caption: PROTAC mechanism of action via the Ubiquitin-Proteasome System.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is frequently dysregulated in various cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.[11][12][13] PROTACs have been successfully developed to target components of this pathway, such as JAK1 and JAK2, for degradation.[11][13]

Caption: PROTAC-mediated degradation of JAK interrupts the JAK/STAT signaling pathway.

Bioconjugation and Surface Functionalization

The terminal thiol group of this compound is highly reactive towards specific functional groups, making it an excellent tool for bioconjugation and surface modification.

-

Reaction with Maleimides: The thiol group reacts specifically with maleimides at neutral pH (6.5-7.5) to form a stable thioether bond. This is a common strategy for conjugating this compound to proteins, peptides, or other molecules that have been functionalized with a maleimide group.

-

Functionalization of Gold Nanoparticles: The strong affinity of the thiol group for gold surfaces allows for the straightforward functionalization of gold nanoparticles. The PEG chain provides a hydrophilic and biocompatible shell, preventing aggregation and allowing for further conjugation of targeting ligands or therapeutic agents.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the application of this compound in the synthesis of PROTACs and bioconjugation.

Synthesis of a Heterobifunctional PROTAC using this compound

This protocol describes a representative two-step synthesis of a PROTAC molecule where this compound is used to link a target protein binder (functionalized with a maleimide) and an E3 ligase ligand (functionalized with a displaceable group, e.g., a halide).

Materials:

-

Maleimide-functionalized target protein binder

-

This compound

-

E3 ligase ligand with a leaving group (e.g., fluoro or chloro)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (N2 or Ar)

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Step 1: Thiol-Maleimide Conjugation a. Dissolve the maleimide-functionalized target protein binder (1.0 eq) in anhydrous DMF. b. Add this compound (1.1 eq) to the solution. c. Add DIPEA (2.0 eq) to the reaction mixture. d. Stir the reaction at room temperature under an inert atmosphere for 2-4 hours. e. Monitor the reaction progress by LC-MS until the starting material is consumed. f. Upon completion, the crude intermediate can be purified by preparative HPLC or used directly in the next step.

-

Step 2: Nucleophilic Aromatic Substitution a. To the solution containing the purified or crude intermediate from Step 1, add the E3 ligase ligand (1.0 eq). b. Add an additional amount of DIPEA (3.0 eq). c. Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. d. Monitor the formation of the final PROTAC product by LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the final PROTAC molecule by preparative HPLC.

Characterization:

-

Confirm the identity and purity of the final PROTAC using LC-MS and ¹H NMR.

-

Assess the biological activity through in vitro degradation assays (e.g., Western blot or proteomics) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Caption: General workflow for the two-step synthesis of a PROTAC using this compound.

Functionalization of Gold Nanoparticles with this compound

This protocol outlines the procedure for coating gold nanoparticles (AuNPs) with this compound to create a stable, hydrophilic, and functionalizable nanoparticle system.

Materials:

-

Aqueous solution of gold nanoparticles (AuNPs)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Centrifuge and centrifuge tubes

-

Purification method (e.g., dialysis or repeated centrifugation/resuspension)

Procedure:

-

Preparation of this compound Solution: a. Prepare a stock solution of this compound in deionized water or PBS. The concentration will depend on the desired surface density on the AuNPs.

-

Incubation: a. To the aqueous solution of AuNPs, add the this compound solution dropwise while gently stirring. A typical molar excess of this compound to AuNPs is used to ensure complete surface coverage. b. Allow the mixture to incubate at room temperature for at least 4 hours, or overnight, with continuous gentle stirring to facilitate the formation of the gold-thiol bond.

-

Purification: a. To remove excess, unbound this compound, centrifuge the AuNP solution at a speed and time appropriate for the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs). b. Carefully remove the supernatant containing the excess linker. c. Resuspend the AuNP pellet in fresh PBS. d. Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker. e. Alternatively, the purification can be performed by dialysis against PBS.

Characterization:

-

Confirm the successful coating of AuNPs with this compound using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and transmission electron microscopy (TEM) (to visualize the particles).

-

The stability of the functionalized AuNPs can be assessed by monitoring their aggregation in high salt solutions.

Conclusion

This compound is a highly versatile and enabling chemical tool for the development of sophisticated therapeutics. Its well-defined structure, hydrophilicity, and specific reactivity make it an ideal linker for the synthesis of potent and selective PROTACs. Furthermore, its utility in bioconjugation and surface functionalization opens up a wide range of possibilities in drug delivery and diagnostics. The protocols provided in this guide serve as a foundation for researchers to incorporate this compound into their advanced drug development programs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Targeting micro-environmental pathways by PROTACs as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Principles of PEGylation with m-PEG5-SH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles of PEGylation utilizing methoxy-poly(ethylene glycol)-5-thiol (m-PEG5-SH). It covers the fundamental chemistry, experimental protocols, and applications of this specific PEGylation reagent, with a focus on its use in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction to PEGylation and this compound

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most commonly therapeutic proteins and peptides. This modification can enhance the pharmacokinetic and pharmacodynamic properties of the conjugated molecule by:

-

Increasing hydrodynamic size: This reduces renal clearance, prolonging the circulation half-life.[1]

-

Masking from the immune system: The PEG chain can shield antigenic epitopes, reducing immunogenicity.[1]

-

Improving solubility: The hydrophilic nature of PEG can increase the solubility of hydrophobic molecules.[2]

This compound is a monofunctional, discrete PEG (dPEG®) reagent with a terminal thiol (-SH) group and a methoxy cap at the other end. The "5" indicates the presence of five ethylene glycol repeat units. Its discrete nature means it has a precise, single molecular weight, unlike traditional polydisperse PEGs, which are mixtures of different chain lengths. This homogeneity is crucial for the synthesis of well-defined bioconjugates with consistent properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C11H24O5S | [3] |

| Molecular Weight | 268.37 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Solubility | Soluble in water and most organic solvents |

Core Chemistry: Thiol-Maleimide Conjugation

The primary application of this compound in bioconjugation involves its reaction with maleimide-functionalized molecules. This is a highly specific and efficient reaction that proceeds via a Michael addition mechanism, forming a stable thioether bond.[4]

The thiol group of this compound is particularly reactive with the double bond of the maleimide ring, especially at a pH range of 6.5-7.5. This pH range is advantageous as it is mild and generally does not lead to the denaturation of proteins. The specificity of the thiol-maleimide reaction allows for site-specific PEGylation, particularly at cysteine residues in proteins and peptides.

Reaction Kinetics

The reaction between a thiol and a maleimide is generally fast. The rate of reaction is influenced by several factors:

-

pH: The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion (-S⁻) increases. However, at pH values above 8.0, the maleimide ring can become unstable and undergo hydrolysis.

-

Temperature: As with most chemical reactions, the rate increases with temperature.

-

Concentration of reactants: Higher concentrations of this compound and the maleimide-functionalized molecule will lead to a faster reaction rate.

Table 2: Representative Thiol-Maleimide Reaction Kinetics

| Parameter | Condition | Result | Reference |

| pH | 6.0 | Slower gelation time | [4] |

| pH | 7.4 | Faster gelation time | [4] |

| Buffer Concentration | Lower | Slower gelation kinetics | [4] |

| Temperature | Not specified, typically room temperature | Reaction completes within minutes to hours |

Experimental Protocols

General Protocol for Conjugation of this compound to a Maleimide-Activated Protein

This protocol outlines the general steps for conjugating this compound to a protein that has been functionalized with a maleimide group.

Materials:

-

Maleimide-activated protein

-

This compound

-

Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., HPLC with a suitable column)

Procedure:

-

Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a known concentration.

-

This compound Preparation: Prepare a stock solution of this compound in the conjugation buffer. The concentration should be such that a 5-10 fold molar excess of this compound over the protein can be added.

-

Conjugation Reaction: Add the this compound solution to the protein solution. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

-

Quenching: Add a quenching reagent in excess to react with any unreacted maleimide groups on the protein.

-

Purification: Purify the PEGylated protein from unreacted this compound, quenching reagent, and unmodified protein using a suitable chromatography technique such as size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).[][6]

-

Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm the site of conjugation. This is typically done using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and SDS-PAGE.[7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DSpace [scholarworks.umass.edu]

- 6. blob.phenomenex.com [blob.phenomenex.com]

- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

Methodological & Application

Application Notes and Protocols for m-PEG5-SH Conjugation to Gold Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are widely utilized in biomedical research and drug delivery due to their unique optical and electronic properties, biocompatibility, and ease of surface functionalization. The conjugation of polyethylene glycol (PEG) to the surface of AuNPs, a process known as PEGylation, is a common strategy to improve their stability in biological media, reduce non-specific protein adsorption, and prolong their circulation time in vivo. This document provides a detailed protocol for the conjugation of methoxy-poly(ethylene glycol)-thiol with five ethylene glycol units (m-PEG5-SH) to citrate-capped gold nanoparticles via a ligand exchange reaction. The thiol group on the this compound molecule forms a strong dative bond with the gold surface, displacing the weakly bound citrate ions.

Principle of Conjugation

The conjugation of this compound to gold nanoparticles is based on the strong affinity between sulfur and gold. The thiol (-SH) group of the this compound readily forms a coordinative bond with the gold atoms on the nanoparticle surface. This process, known as ligand exchange, results in the displacement of the citrate ions that are loosely adsorbed on the AuNP surface during their synthesis. The result is a stable self-assembled monolayer of this compound on the gold nanoparticle.

Experimental Protocols

This section outlines the detailed methodology for the synthesis of citrate-capped gold nanoparticles, the conjugation with this compound, and the subsequent purification and characterization of the PEGylated AuNPs.

Materials and Equipment

-

Reagents:

-

Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

This compound (Methoxy-PEG5-Thiol)

-

Deionized (DI) water (18.2 MΩ·cm)

-

-

Equipment:

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bars

-

Volumetric flasks and pipettes

-

Microcentrifuge

-

UV-Vis spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (20 nm)

-

Preparation of Solutions:

-

Prepare a 1 mM solution of HAuCl₄ in DI water.

-

Prepare a 38.8 mM solution of trisodium citrate in DI water.

-

-

Synthesis:

-

In a 250 mL round-bottom flask, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.

-

Rapidly add 10 mL of the 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.

-

The solution color will change from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.

-

Continue boiling and stirring for an additional 15 minutes.

-

Remove the flask from the heat and allow it to cool to room temperature while still stirring.

-

Store the citrate-capped AuNPs at 4°C.

-

Protocol 2: Conjugation of this compound to Gold Nanoparticles

-

Preparation of this compound Solution:

-

Prepare a 1 mM stock solution of this compound in DI water. It is recommended to prepare this solution fresh to avoid oxidation of the thiol group.

-

-

Conjugation Reaction:

-

To a stirred solution of the prepared citrate-capped AuNPs, add the this compound solution. A large molar excess of this compound to AuNPs is recommended to ensure complete surface coverage. A starting molar ratio of 10,000:1 (this compound:AuNPs) is suggested.[1]

-

Allow the reaction to proceed for at least 12 hours at room temperature with gentle stirring or rocking to facilitate the ligand exchange process.[1]

-

Protocol 3: Purification of PEGylated Gold Nanoparticles

-

Centrifugation:

-

Transfer the reaction mixture to microcentrifuge tubes.

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. For 20 nm AuNPs, centrifugation at approximately 12,000 x g for 20 minutes is a good starting point.[1]

-

Carefully remove the supernatant, which contains excess this compound and displaced citrate ions.

-

-

Washing:

-

Resuspend the nanoparticle pellet in DI water.

-

Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound reagents.

-

-

Final Resuspension:

-

After the final wash, resuspend the purified PEGylated AuNPs in a buffer of choice (e.g., PBS) or DI water for storage at 4°C.

-

Characterization of this compound Conjugated Gold Nanoparticles

Thorough characterization is essential to confirm the successful conjugation and to assess the properties of the resulting PEGylated AuNPs.

| Characterization Technique | Unconjugated AuNPs (Citrate-Capped) | This compound Conjugated AuNPs | Purpose |

| UV-Vis Spectroscopy | Absorbance peak at ~520 nm | Red-shift of the absorbance peak by 2-5 nm | Confirms the change in the local refractive index around the AuNP surface due to PEGylation. A significant broadening of the peak may indicate aggregation. |

| Dynamic Light Scattering (DLS) | Hydrodynamic diameter of ~20-25 nm | Increase in hydrodynamic diameter | Measures the increase in the effective size of the nanoparticles due to the PEG layer. |

| Transmission Electron Microscopy (TEM) | Core diameter of ~20 nm | Core diameter remains ~20 nm | Visualizes the size and morphology of the AuNP core and can confirm the absence of significant aggregation. |

| Zeta Potential | Negative charge (e.g., -30 to -50 mV) | Less negative charge | Indicates the replacement of negatively charged citrate ions with the neutral this compound, leading to a more neutral surface charge. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks corresponding to citrate | Peaks corresponding to the C-O-C ether stretch of the PEG backbone (~1100 cm⁻¹) | Confirms the presence of the PEG molecules on the nanoparticle surface. |

Note: The exact values will depend on the specific synthesis and conjugation conditions and should be determined empirically.

Experimental Workflows and Diagrams

The following diagrams illustrate the key processes involved in the preparation and characterization of this compound conjugated gold nanoparticles.

Caption: Experimental workflow for the synthesis, conjugation, and purification of this compound gold nanoparticles.

References

Application Notes and Protocols for m-PEG5-SH in Self-Assembled Monolayer (SAM) Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) offer a powerful platform for modifying surface properties at the molecular level. The use of methoxy-poly(ethylene glycol)-thiol, specifically m-PEG5-SH, is of particular interest in biomedical and drug development applications. The terminal thiol (-SH) group facilitates the spontaneous formation of a dense, organized monolayer on gold surfaces, while the methoxy-capped penta(ethylene glycol) chain provides a hydrophilic and bio-inert interface. This "stealth" property of PEGylated surfaces is crucial for minimizing non-specific protein adsorption and cell adhesion, thereby creating a "blank slate" for the specific attachment of biomolecules or for studying cellular responses in a controlled environment.[1][2]

These application notes provide detailed protocols for the formation and characterization of this compound SAMs, as well as their application in protein adsorption and cell adhesion studies.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of this compound SAMs and their performance in bio-interfacial studies. While exact values can vary based on experimental conditions, these represent common findings for short-chain PEG-thiol SAMs on gold.

Table 1: Physicochemical Properties of this compound SAMs on Gold

| Parameter | Typical Value | Characterization Method |

| SAM Thickness | 2 - 4 nm | Spectroscopic Ellipsometry[3][4] |

| Water Contact Angle (Advancing) | 30° - 50° | Contact Angle Goniometry[5][6] |

| Surface Roughness (RMS) | < 1 nm | Atomic Force Microscopy (AFM) |

Table 2: Protein Adsorption on this compound SAMs vs. Control Surfaces

| Surface | Adsorbed Protein Mass (ng/cm²) | Method |

| Bare Gold | > 200 | Quartz Crystal Microbalance with Dissipation (QCM-D) |

| CH₃-terminated SAM | 150 - 200 | QCM-D[7] |

| This compound SAM | < 20 | QCM-D[8][9] |

Table 3: Cellular Adhesion on this compound SAMs

| Surface | Cell Adhesion (relative to tissue culture plastic) | Cell Morphology |

| Tissue Culture Polystyrene (TCPS) | 100% | Well-spread, defined cytoskeleton |

| Bare Gold | ~50-70% | Partially spread |

| This compound SAM | < 10% | Rounded, minimal spreading[10] |

Experimental Protocols

Protocol 1: Formation of this compound Self-Assembled Monolayers on Gold Substrates

This protocol details the steps for creating a consistent and high-quality this compound SAM on a gold-coated substrate.

Materials:

-

Gold-coated substrates (e.g., glass slides, silicon wafers)

-

This compound (CAS No. 524030-00-0)

-

200-proof Ethanol (absolute, anhydrous)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized (DI) water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Clean glass vials with caps

-

Tweezers

Procedure:

-

Substrate Cleaning:

-

Piranha Etch (for bare, non-functionalized gold): In a fume hood, immerse the gold substrates in freshly prepared Piranha solution for 5-10 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment (PPE).

-

Rinse the substrates thoroughly with copious amounts of DI water.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Alternatively, for less aggressive cleaning, sonicate the substrates in ethanol for 15 minutes, followed by rinsing with DI water and drying with nitrogen.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve 2.68 mg of this compound in 10 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Place the clean, dry gold substrates in a clean glass vial.

-

Immerse the substrates completely in the 1 mM this compound solution.

-

Seal the vial and allow the self-assembly to proceed for 18-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution using clean tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound molecules.

-

Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

-

-

Storage:

-

Store the prepared SAMs in a clean, dry environment, such as a desiccator or under nitrogen, to prevent contamination and oxidation. It is recommended to use the SAMs for subsequent experiments as soon as possible.

-

Protocol 2: Characterization of this compound SAMs

A. Contact Angle Goniometry:

-

Place a 2-5 µL droplet of DI water on the SAM surface.

-

Immediately capture an image of the droplet at the liquid-solid interface.

-

Measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

-

Repeat at multiple locations on the surface to ensure uniformity. A hydrophilic surface, characteristic of PEG, will exhibit a low contact angle.

B. Spectroscopic Ellipsometry:

-

Measure the change in polarization of light reflected from the bare gold substrate (reference measurement).

-

Measure the change in polarization of light reflected from the this compound SAM-coated substrate.

-

Model the SAM as a thin film on the gold substrate to calculate its thickness, assuming a refractive index of ~1.45 for the PEG layer.

Protocol 3: Quantification of Non-Specific Protein Adsorption using QCM-D

Materials:

-

QCM-D instrument with gold-coated sensors

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein solution (e.g., 1 mg/mL Bovine Serum Albumin or Fetal Bovine Serum in PBS)

-

This compound SAM-coated QCM-D sensors (prepared as in Protocol 1)

Procedure:

-

Mount the SAM-coated sensor in the QCM-D chamber.

-

Establish a stable baseline by flowing PBS over the sensor surface.

-

Introduce the protein solution into the chamber and monitor the changes in frequency (Δf) and dissipation (ΔD) in real-time. A minimal change in frequency indicates low protein adsorption.[7][8]

-

After the adsorption phase, switch back to flowing PBS to rinse away loosely bound protein.

-

The final, stable change in frequency can be used to quantify the adsorbed mass of the protein layer.

Protocol 4: Cell Adhesion Assay on this compound SAMs

Materials:

-

This compound SAM-coated substrates in a sterile multi-well plate

-

Control substrates (e.g., tissue culture treated plastic)

-